molecular formula C12H25NO3 B1373324 tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate CAS No. 1692710-67-0

tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate

Cat. No.: B1373324
CAS No.: 1692710-67-0
M. Wt: 231.33 g/mol
InChI Key: WCYJANVXBIHYCS-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate: is an organic compound with the molecular formula C12H25NO3. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a 2-methylpropyl group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol derivative. One common method is the reaction of tert-butyl carbamate with 3-hydroxy-2-(2-methylpropyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Catalysts and optimized reaction pathways are often employed to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamate group to an amine group using reagents such as lithium aluminum hydride.

    Substitution: The hydroxy group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of carbamate-sensitive enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability.

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is often reversible, allowing for controlled modulation of enzyme function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a hydroxyethyl group instead of a hydroxy-2-(2-methylpropyl) group.

    tert-Butyl N-(3-hydroxypropyl)carbamate: Contains a hydroxypropyl group, differing in the length and branching of the carbon chain.

    tert-Butyl N-(2-hydroxy-2-methylpropyl)carbamate: Features a hydroxy-2-methylpropyl group, differing in the position of the hydroxy group.

Uniqueness

tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxy group and a branched alkyl chain allows for versatile chemical transformations and interactions with biological targets.

This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, distinguishing it from other carbamate derivatives.

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-4-methylpentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYJANVXBIHYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692710-67-0
Record name tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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